molecular formula C22H23F3N4O4 B606810 Crenigacestat CAS No. 1421438-81-4

Crenigacestat

カタログ番号 B606810
CAS番号: 1421438-81-4
分子量: 464.43763
InChIキー: YCBAQKQAINQRFW-UGSOOPFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Crenigacestat is an orally available inhibitor of the integral membrane protein gamma-secretase (GS), with potential antineoplastic activity . Upon administration, crenigacestat binds to the GS protease complex, thereby blocking the proteolytic cleavage and release of the Notch intracellular domain (NICD), which would normally follow ligand binding to the extracellular domain of the Notch receptor . This prevents both the subsequent translocation of NICD to the nucleus to form a transcription factor complex and the expression of Notch-regulated genes . This results in the induction of apoptosis and the inhibition of growth in tumor cells that overexpress Notch .


Physical And Chemical Properties Analysis

Crenigacestat has a molecular weight of 464.44 . It is a solid substance . Unfortunately, the detailed physical and chemical properties analysis is not available in the search results.

科学的研究の応用

Inhibition of Liver Fibrosis

Crenigacestat has been shown to reduce liver fibrosis in the ecosystem of intrahepatic cholangiocarcinoma (iCCA) through the inhibition of the TGF-β pathway . This is particularly significant as liver fibrosis can lead to cirrhosis and is a major complication of chronic liver diseases.

Cancer-Associated Fibroblasts (CAFs) Inactivation

The drug effectively inactivates CAFs, which are known to produce and secrete extracellular matrix components, thus favoring tumor progression and resistance to therapy. By inhibiting Notch signaling and TGF-β1 secretion, Crenigacestat reduces α-SMA expression in CAFs .

Synergistic Effect with Chemotherapy

Crenigacestat has been observed to increase the effectiveness of Gemcitabine, a chemotherapy agent, in the iCCA PDX model. This suggests that Crenigacestat could be used in combination with other drugs to enhance cancer treatment outcomes .

Phase 1b Clinical Trial for Solid Tumors

A phase 1b study was conducted to determine the recommended phase 2 dose of Crenigacestat in combination with gemcitabine and cisplatin or gemcitabine and carboplatin for patients with advanced or metastatic solid tumors . This study is crucial for establishing the safety and efficacy of Crenigacestat in a clinical setting.

Notch Pathway Inhibition

Crenigacestat serves as a potent Notch inhibitor, decreasing Notch signaling and its downstream biological effects. The Notch signaling pathway is integral in development and tissue homeostasis, and its deregulation has been implicated in multiple malignancies .

Potential in Various Cancer Treatments

While the clinical activity of Crenigacestat in combination with anticancer agents was found to be disappointing in some cases, the potential for its application in various forms of cancer treatment remains a subject of ongoing research .

Modulation of TGF-β Signaling

The drug’s ability to modulate TGF-β signaling is of particular interest, as this pathway is a master regulator gene showing a robust connection between TGF-β1 and Notch pathways. This modulation is crucial for the treatment of diseases where TGF-β plays a significant role .

Reduction of Extracellular Matrix Protein Gene Expression

Crenigacestat has been shown to reduce the expression of genes related to the extracellular matrix protein, which is a key component in the progression of fibrotic diseases and certain types of cancer .

Safety and Hazards

Crenigacestat is toxic and contains a pharmaceutically active ingredient . It may be harmful by inhalation and may cause skin and eye irritation . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

特性

IUPAC Name

4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23F3N4O4/c1-13(27-17(31)8-9-22(23,24)25)20(32)28-18-15-6-3-2-5-14(15)16-7-4-10-26-19(16)29(11-12-30)21(18)33/h2-7,10,13,18,30H,8-9,11-12H2,1H3,(H,27,31)(H,28,32)/t13-,18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBAQKQAINQRFW-UGSOOPFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@H]1C2=CC=CC=C2C3=C(N=CC=C3)N(C1=O)CCO)NC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23F3N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Crenigacestat

CAS RN

1421438-81-4
Record name Crenigacestat [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421438814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-3039478
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12050
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CRENIGACESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/923X28214S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。